molecular formula C8H11ClFN B2953050 N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE CAS No. 90389-40-5

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE

Cat. No.: B2953050
CAS No.: 90389-40-5
M. Wt: 175.63
InChI Key: MRDXZDQDUZPTTJ-UHFFFAOYSA-N
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Description

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the third position and a methyl group on the nitrogen atom. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorobenzyl chloride with methylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to crystallization or distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-METHYL-3-CHLOROBENZYLAMINE HYDROCHLORIDE: Similar structure but with a chlorine atom instead of fluorine.

    N-METHYL-4-FLUOROBENZYLAMINE HYDROCHLORIDE: Fluorine atom at the fourth position instead of the third.

    N-METHYL-3-BROMOBENZYLAMINE HYDROCHLORIDE: Bromine atom instead of fluorine.

Uniqueness

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE is unique due to the presence of the fluorine atom at the third position, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous .

Properties

IUPAC Name

1-(3-fluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDXZDQDUZPTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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